

# comparative study of Omigapil in different neurodegenerative disease models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Omigapil*

Cat. No.: *B10783124*

[Get Quote](#)

## Omigapil: A Comparative Analysis in Neurodegenerative Disease Models

A detailed examination of the experimental data and therapeutic potential of **Omigapil** across different neurodegenerative disease models reveals a promising preclinical profile that did not translate into clinical efficacy. This guide provides a comprehensive comparison of **Omigapil's** performance in models of Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease (PD), and Congenital Muscular Dystrophy (CMD), offering insights for researchers, scientists, and drug development professionals.

**Omigapil** (also known as TCH346 and CGP3466b) is a CNS-penetrant compound with anti-apoptotic properties.<sup>[1]</sup> Its primary mechanism of action is the inhibition of the pro-apoptotic activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Under conditions of cellular stress, GAPDH can be nitrosylated and translocate to the nucleus, where it interacts with Siah1, an E3 ubiquitin ligase, initiating a cell death cascade. **Omigapil** binds to GAPDH, preventing its nitrosylation and subsequent nuclear translocation, thereby blocking this apoptotic pathway without affecting GAPDH's glycolytic activity.<sup>[1]</sup>

## Comparative Preclinical and Clinical Findings

**Omigapil** demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases. However, these promising preclinical results did not translate into successful clinical outcomes in trials for ALS and PD.<sup>[1]</sup> In the case of CMD, a Phase I trial

established its safety, but the development was discontinued before efficacy could be determined.[2]

## Quantitative Data Summary

| Disease Model                       | Animal Model                                                                   | Key Preclinical Findings                                                                                                              | Clinical Trial Outcome                                                                                                                                                                                                                       |
|-------------------------------------|--------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Amyotrophic Lateral Sclerosis (ALS) | SOD1-G93A transgenic mice                                                      | Showed exceptional promise in eliciting neuroprotection. <a href="#">[1]</a>                                                          | Phase II/III Trial: No significant difference in the rate of decline of the ALS Functional Rating Scale-Revised (ALSFRS-R) compared to placebo. The trial did not show evidence of a beneficial effect on disease progression.               |
| Parkinson's Disease (PD)            | MPTP-induced mouse model                                                       | Demonstrated neuroprotection of dopaminergic neurons. <a href="#">[1]</a>                                                             | Phase II Trial: Did not show evidence of a neuroprotective effect. No significant differences in time to disability requiring dopaminergic treatment or changes in the Unified Parkinson's Disease Rating Scale (UPDRS) compared to placebo. |
| Congenital Muscular Dystrophy (CMD) | dyW/dyW and dy2J/dy2J mouse models (LAMA2-RD), Col6a1-/- mouse model (COL6-RD) | In dyW/dyW mice, Omigapil improved survival, weight, and locomotor activity. In dy2J/dy2J and Col6a1-/- mice, it decreased apoptosis. | Phase I Trial (CALLISTO): Safe and well-tolerated in children with LAMA2- and COL6-related dystrophies. However, the trial was not long enough to assess efficacy, and the development of                                                    |

Omigapil for CMD was discontinued by Santhera Pharmaceuticals.[2]

## Signaling Pathway of Omigapil's Neuroprotective Action

The following diagram illustrates the proposed mechanism of action of **Omigapil** in preventing apoptosis.



[Click to download full resolution via product page](#)

Caption: **Omigapil**'s mechanism of action in preventing apoptosis.

## Experimental Workflows

The preclinical evaluation of **Omigapil** in ALS and PD models followed standardized experimental workflows.

## Workflow for ALS Preclinical Studies



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [comparative study of Omigapil in different neurodegenerative disease models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783124#comparative-study-of-omigapil-in-different-neurodegenerative-disease-models]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)